Gemfibrozil Ethyl Ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gemfibrozil Ethyl Ester is a derivative of gemfibrozil, a lipid-regulating agent used primarily to reduce triglyceride levels in patients with hyperlipidemia. This compound is synthesized to enhance the pharmacokinetic properties of gemfibrozil, potentially improving its efficacy and bioavailability.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Gemfibrozil Ethyl Ester typically involves the esterification of gemfibrozil with ethanol. The process begins with the preparation of gemfibrozil, which is synthesized through the O-alkylation of 2,5-dimethylphenol with isobutyl 5-chloro-2,2-dimethylpentanoate . The resulting gemfibrozil is then reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in a controlled environment to prevent contamination and ensure the safety of the workers.

化学反应分析

Types of Reactions

Gemfibrozil Ethyl Ester undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form gemfibrozil and ethanol.

Reduction: Reduction reactions of this compound are less common but can occur under specific conditions, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

Hydrolysis: Gemfibrozil and ethanol.

Oxidation: Various oxidation products depending on the oxidizing agent used.

Reduction: Reduced derivatives of this compound.

科学研究应用

Gemfibrozil Ethyl Ester has several scientific research applications across various fields:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Industry: Used in the development of lipid-regulating drugs and formulations.

作用机制

Gemfibrozil Ethyl Ester exerts its effects by activating peroxisome proliferator-activated receptor-α (PPARα). This activation leads to several changes in lipid metabolism, including increased levels of high-density lipoprotein (HDL), apolipoprotein AI, and apolipoprotein AII. It also enhances the activity of lipoprotein lipase, inhibits the synthesis of apolipoprotein B, promotes peripheral lipolysis, reduces the removal of free fatty acids by the liver, and increases the clearance of apolipoprotein B .

相似化合物的比较

Gemfibrozil Ethyl Ester can be compared with other lipid-regulating agents such as:

Clofibrate: Similar to gemfibrozil, clofibrate is used to lower elevated serum lipids.

Atorvastatin: A statin used to lower cholesterol levels.

Simvastatin: Another statin with similar uses and side effects as atorvastatin.

This compound is unique in its potential to improve the pharmacokinetic properties of gemfibrozil, making it a promising candidate for further research and development in lipid-regulating therapies.

生物活性

Gemfibrozil Ethyl Ester (GEE) is a derivative of gemfibrozil, a well-known lipid-regulating medication primarily used to lower triglyceride levels in patients with hyperlipidemia. This article explores the biological activity of GEE, focusing on its pharmacological effects, mechanisms of action, and relevant clinical case studies.

GEE is synthesized through the esterification of gemfibrozil with ethyl alcohol, which enhances its lipophilicity compared to its parent compound. The chemical structure of GEE allows for increased absorption and potentially altered pharmacokinetics. The general reaction for its synthesis can be represented as follows:

This modification is significant as it may improve the compound's efficacy in lipid regulation therapies.

GEE primarily functions as a lipid-lowering agent by activating peroxisome proliferator-activated receptor-alpha (PPARα). This activation leads to:

- Increased lipoprotein lipase activity

- Decreased hepatic triglyceride production

- Enhanced clearance of triglycerides from the bloodstream

These actions result in elevated levels of high-density lipoprotein (HDL) cholesterol and reduced levels of low-density lipoprotein (LDL) cholesterol and triglycerides in serum.

Lipid Regulation

GEE exhibits biological activities similar to gemfibrozil, specifically in lipid metabolism. It has been shown to influence various metabolic pathways related to fatty acid oxidation and lipoprotein metabolism. Clinical studies indicate that GEE effectively lowers triglyceride levels while raising HDL cholesterol, making it a valuable candidate for managing dyslipidemia .

Drug Interactions

Research indicates that GEE may interact with drug transporters and inhibit cytochrome P450 enzymes, particularly CYP2C8. This inhibition can affect the metabolism of other drugs processed by this pathway, necessitating careful consideration when co-administering medications.

Case Study 1: Hyperlipidemia Management

A notable case involved a 67-year-old woman with mixed hyperlipidemia and diabetic nephropathy. Initially prescribed simvastatin and gemfibrozil, she developed rhabdomyolysis due to the accumulation of these drugs in her system. After discontinuing these medications, her treatment was switched to atorvastatin and an omega-3 fatty acid ethyl ester supplement, which successfully controlled her hyperlipidemia . This case underscores the importance of monitoring drug interactions and patient-specific factors when prescribing lipid-lowering therapies.

Case Study 2: Antimicrobial Properties

Research has also highlighted GEE's potential antimicrobial properties. Studies indicate that gemfibrozil inhibits the growth of Legionella pneumophila and multidrug-resistant strains of Mycobacterium tuberculosis. At concentrations as low as 0.4 mM, gemfibrozil effectively inhibited fatty acid synthesis in these bacteria, suggesting a novel application for GEE in treating infections .

Environmental Impact

GEE has been detected in aquatic environments at concentrations that induce stress responses in marine organisms. Studies have shown that exposure to environmentally relevant concentrations can lead to oxidative stress and damage in species such as mussels, highlighting the need for further investigation into its ecological effects .

属性

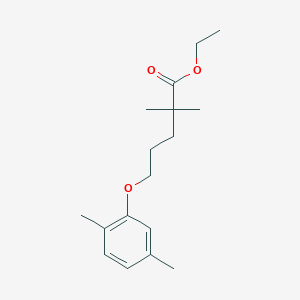

IUPAC Name |

ethyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O3/c1-6-19-16(18)17(4,5)10-7-11-20-15-12-13(2)8-9-14(15)3/h8-9,12H,6-7,10-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYZJKNPRVDWIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CCCOC1=C(C=CC(=C1)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。